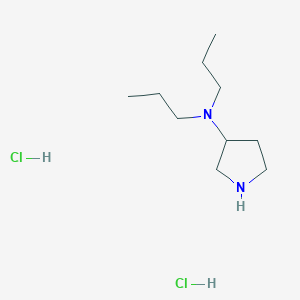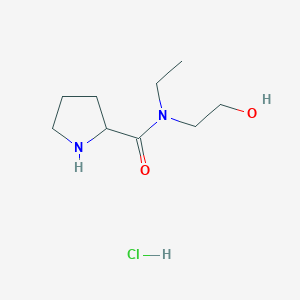
N,N-Dipropyl-3-pyrrolidinamine dihydrochloride
Descripción general
Descripción
N,N-Dipropyl-3-pyrrolidinamine dihydrochloride (DPPA) is an organic compound belonging to the pyrrolidinamine family. It is a white, crystalline solid with a melting point of approximately 63°C. DPPA has a variety of applications in the scientific research fields, including use as a reagent, a catalyst, and a solvent.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Optical Sensors and Biological Applications
Compounds containing heteroatoms such as N-heterocycles (e.g., pyrrole, pyridine) are significant in organic chemistry due to their biological and medicinal applications. Pyrimidine derivatives, sharing a similar heterocyclic nature to N,N-dipropyl-3-pyrrolidinamine, are used as exquisite sensing materials and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in optical sensors, showcasing their versatility in scientific research applications (Jindal & Kaur, 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, akin to N,N-dipropyl-3-pyrrolidinamine in structural complexity, are highlighted for their roles in organic synthesis, catalysis, and drug applications. These compounds serve as versatile synthetic intermediates with biological importance, showing potential in asymmetric catalysis and synthesis, and medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. This underscores the broad utility of heterocyclic compounds in advancing chemical and pharmaceutical sciences (Li et al., 2019).
Pyrrole-based Compounds in Medicinal Chemistry
The pyrrole ring, a core element in compounds similar to N,N-dipropyl-3-pyrrolidinamine, is extensively explored in drug discovery programs across several therapeutic areas. Pyrrole-based drugs have reached the market, confirming their significant pharmaceutical and pharmacological features. The exploration of pyrrole and its derivatives in medicinal chemistry indicates the continuous recognition of these heterocycles as vital pharmacophore units in drug development (Li Petri et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated scaffold closely related to N,N-dipropyl-3-pyrrolidinamine, is widely utilized in medicinal chemistry for the treatment of human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing significantly to stereochemistry and increasing three-dimensional coverage of molecules. This review emphasizes the importance of pyrrolidine and its derivatives in drug discovery, showcasing the influence of steric factors on biological activity and the potential for new therapeutic agents (Li Petri et al., 2021).
Propiedades
IUPAC Name |
N,N-dipropylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGNIRTQLWVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)


![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)

![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)

![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)
![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)


![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)